3-amino-2,3-dihydro-1H-indene-5-sulfonamide hydrochloride
Description
Properties
IUPAC Name |
3-amino-2,3-dihydro-1H-indene-5-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S.ClH/c10-9-4-2-6-1-3-7(5-8(6)9)14(11,12)13;/h1,3,5,9H,2,4,10H2,(H2,11,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLVWRXTGDRVTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=C(C=C2)S(=O)(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxime Formation and Reduction
A key intermediate, 3-amino-2,3-dihydro-1H-indene, can be prepared by:
- Reacting 2,3-dihydro-1H-indanone with hydroxylamine hydrochloride to form the corresponding oxime.
- Subsequent catalytic hydrogenation or reduction of the oxime to the amine.
An improved industrial process avoids pressurized hydrogenation by using alumino-nickel catalysts under mild conditions in ethanol with sodium hydroxide, achieving high purity and yield of the amine intermediate.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Oxime formation | 2,3-dihydro-1H-indanone + hydroxylamine hydrochloride in ethanol, reflux 30-40 min | TLC/HPLC monitoring ensures completion |
| Reduction | Alumino-nickel catalyst, 45% NaOH, ethanol, 50-55 °C, 8 hours | Avoids pressurized hydrogenation; high purity |
Yields up to ~98.6% purity with melting points consistent with literature values have been reported.
Introduction of Sulfonamide Group
Sulfonamide Formation on Aromatic Ring
The sulfonamide group at the 5-position of the indene ring can be introduced via electrophilic aromatic substitution or by reacting the appropriate sulfonyl chloride with an amino group on the aromatic ring.
For related compounds, sulfonamide formation is often achieved by:
- Reacting 4-chloro-3-sulfamoylbenzoyl chloride with the amine intermediate.
- Using an acid scavenger such as triethylamine in solvents like tetrahydrofuran (THF).
- Conducting the reaction at mild temperatures (20–30 °C) for several hours.
This step yields the sulfonamide benzamide derivatives that are closely related to the target compound.
Industrial Preparation of this compound
A patented industrial process (EP0462017B1) describes a scalable method for preparing related indoline sulfonamide derivatives, which can be adapted for the target compound:
Key Steps
| Step | Description | Conditions/Notes |
|---|---|---|
| Amination | 2,3-dihydro-1H-indole derivative reacted with hydroxylamine-O-sulfonic acid in presence of triethylamine | Temperature: 20–60 °C; solvent: methylene chloride or similar; reaction time 4–24 h depending on temperature |
| Isolation | After reaction, basify with strong mineral base, extract amine into organic phase | Extraction and washing to purify amine hydrochloride salt |
| Sulfonamide coupling | Amine salt reacted with 4-chloro-3-sulfamoylbenzoyl chloride in THF with triethylamine | Stirring at 24–30 °C for 3 h; addition of carbon black for purification |
| Crystallization | Final product recrystallized from isopropanol | Yield ~80.5%, purity >99.9% (HPLC) |
Reaction Parameters and Yields
| Compound | Yield (%) | Purity (HPLC %) | Melting Point (°C) | Notes |
|---|---|---|---|---|
| 1-amino-2,3-dihydro-2-methyl-1H-indole hydrochloride | 78 | 99.3 | 37–38 | Intermediate amine salt |
| Final sulfonamide benzamide | 80.5 | 99.98 | Not specified | High purity, pharmaceutical grade |
This process avoids nitrosamine impurities, reduces steps, and is suitable for industrial scale-up.
Analytical and Monitoring Techniques
- TLC and HPLC are routinely used to monitor reaction progress and purity.
- Melting point determination confirms compound identity.
- IR and Mass Spectrometry data assist in structural confirmation.
- Use of recrystallization and activated carbon (CN1® Black) improves purity.
Summary Table of Preparation Methods
| Preparation Stage | Method/Conditions | Key Reagents | Yield/Purity | Notes |
|---|---|---|---|---|
| Oxime formation | 2,3-dihydro-1H-indanone + hydroxylamine HCl, reflux ethanol | Hydroxylamine hydrochloride | High conversion | TLC/HPLC monitored |
| Oxime reduction | Alumino-nickel catalyst, NaOH, ethanol, 50-55 °C | Alumino-nickel, NaOH | Purity ~98.6% | Avoids pressurized hydrogenation |
| Amination with hydroxylamine-O-sulfonic acid | 2,3-dihydro-1H-indole + hydroxylamine-O-sulfonic acid + triethylamine, 20–60 °C | Hydroxylamine-O-sulfonic acid, triethylamine | Yield ~78% (amine salt) | Reaction time 4–24 h depending on temp |
| Sulfonamide coupling | Amine hydrochloride + 4-chloro-3-sulfamoylbenzoyl chloride, THF, triethylamine, 24–30 °C | 4-chloro-3-sulfamoylbenzoyl chloride | Yield ~80.5%, purity >99.9% | Stirring 3 h, carbon black purification |
| Salt formation | Reaction with HCl or methanesulfonic acid | HCl or methanesulfonic acid | High purity hydrochloride salt | Enhances stability and isolation |
Research Findings and Advantages
- The improved methods eliminate the need for pressurized hydrogenation, enhancing safety and scalability.
- Use of hydroxylamine-O-sulfonic acid provides a clean amination route without nitrosamine byproducts.
- The process is compatible with industrial equipment and uses readily available reagents.
- High purity products (>99%) are obtained with simplified purification steps.
- Reaction times and temperatures can be optimized to balance yield and throughput.
Chemical Reactions Analysis
Types of Reactions
3-amino-2,3-dihydro-1H-indene-5-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted indene derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an inhibitor of certain biological pathways, making it a candidate for drug development.
Medicine: Its biological activity suggests potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer.
Industry: The compound can be used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-amino-2,3-dihydro-1H-indene-5-sulfonamide hydrochloride involves its interaction with specific molecular targets. For example, it has been shown to inhibit the NLRP3 inflammasome, a multiprotein complex involved in the inflammatory response . By binding to the NLRP3 protein, the compound prevents the assembly and activation of the inflammasome, thereby reducing inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Insights:
Structural Modifications and Solubility: The hydrochloride salt in this compound improves aqueous solubility compared to non-salt forms (e.g., 2,3-dihydro-1H-indene-5-sulfonamide) . Replacing sulfonamide with carboxylic acid (as in 2445785-27-1) introduces ionizable groups, altering pH-dependent solubility and bioavailability .
Esterified derivatives (e.g., 1246509-66-9) may undergo hydrolysis in vivo, affecting duration of action .
Clinical Relevance :
Biological Activity
Overview
3-Amino-2,3-dihydro-1H-indene-5-sulfonamide hydrochloride is a compound belonging to the class of indene derivatives, which have been recognized for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the context of inflammatory diseases and cancer.
The primary biological target of this compound is the Discoidin Domain Receptor 1 (DDR1) , a receptor tyrosine kinase involved in various cellular processes including adhesion, migration, and proliferation. The compound binds to DDR1, inhibiting its kinase activity and disrupting downstream signaling pathways associated with inflammation and tumor progression.
Key Mechanisms:
- Inhibition of NLRP3 Inflammasome : The compound has been shown to inhibit the NLRP3 inflammasome, a critical component in the inflammatory response, leading to reduced secretion of pro-inflammatory cytokines.
- Impact on Epithelial-Mesenchymal Transition (EMT) : By inhibiting DDR1 signaling, the compound affects pathways that regulate EMT, which is crucial in cancer metastasis.
Biological Activity
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anti-inflammatory | Inhibits NLRP3 inflammasome activation and cytokine release. |
| Antitumor | Suppresses cancer cell proliferation by disrupting DDR1-mediated signaling. |
| Cellular Effects | Induces apoptosis in cancer cells through DDR1 inhibition. |
| Potential Therapeutic Uses | Investigated for treatment of inflammatory diseases and certain cancers. |
Research Findings
Recent studies have demonstrated the efficacy of this compound in various experimental models:
- In Vitro Studies : The compound has shown significant inhibition of cancer cell lines (e.g., breast and colon cancer) by inducing apoptosis and inhibiting cell migration.
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth and lower levels of inflammatory markers compared to control groups.
Case Studies
A notable study highlighted the use of this compound in a mouse model of rheumatoid arthritis. The treatment resulted in decreased joint inflammation and damage, suggesting its potential as a therapeutic agent for autoimmune diseases .
Comparative Analysis
To understand the uniqueness of this compound among related compounds, a comparative analysis is essential:
| Compound | Target | Activity |
|---|---|---|
| 3-Amino-2,3-dihydro-1H-indene-5-sulfonamide HCl | DDR1 | Anti-inflammatory, Antitumor |
| 2-Amino-2,3-dihydro-1H-indene-5-sulfonamide | DDR1 | Similar but less potent |
| Other Indene Derivatives | Varies | Diverse activities |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 3-amino-2,3-dihydro-1H-indene-5-sulfonamide hydrochloride, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves sulfonylation of the indene backbone followed by amination. To optimize yields:
- Use controlled stoichiometric ratios (e.g., sulfonyl chloride to amine intermediates) to minimize side reactions.
- Employ temperature-controlled reflux (e.g., 60–80°C in anhydrous DMF) to enhance reaction efficiency .
- Monitor reaction progress via TLC or HPLC to isolate intermediates and final products .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm), comparing retention times against known standards .
- Structural Confirmation : Employ - and -NMR spectroscopy in DMSO-d6 to verify functional groups (e.g., sulfonamide protons at δ 7.8–8.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]+ ~285.7 g/mol) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure.
- Work under a fume hood to prevent inhalation of hydrochloride vapors.
- Store in airtight containers at 2–8°C, away from moisture and oxidizing agents .
Q. What solvents or conditions are suitable for dissolving this compound for in vitro assays?
- Methodological Answer :
- Polar Solvents : DMSO or PBS (pH 7.4) for aqueous compatibility.
- Stability Testing : Conduct UV-Vis spectroscopy (200–400 nm) to monitor degradation under varying pH (4–9) and temperatures (4–37°C) .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity or binding interactions of this sulfonamide hydrochloride?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites for reaction pathway predictions .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with carbonic anhydrase isoforms) using software like GROMACS or AMBER .
Q. What advanced analytical techniques resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Clarify proton-proton coupling and spatial arrangements in the indene ring .
- X-ray Crystallography : Resolve stereochemical ambiguities by determining crystal structures of co-crystallized derivatives .
Q. How can researchers design experiments to investigate the compound’s stability under catalytic or enzymatic conditions?
- Methodological Answer :
- Kinetic Studies : Use LC-MS to track degradation products in the presence of liver microsomes or esterases.
- Catalytic Screening : Test transition-metal catalysts (e.g., Pd/C, Ru complexes) under inert atmospheres to assess reductive/oxidative stability .
Q. What strategies mitigate impurities formed during large-scale synthesis?
- Methodological Answer :
- Chromatographic Purification : Gradient elution (e.g., 10–90% acetonitrile in water) on preparative HPLC.
- Recrystallization : Optimize solvent mixtures (ethanol/water) to remove polar byproducts .
Q. How can researchers validate the compound’s biological activity while accounting for batch-to-batch variability?
- Methodological Answer :
- Bioassay Replicates : Perform dose-response curves (IC50) across ≥3 independent synthesis batches.
- Statistical Analysis : Use ANOVA to compare variability, ensuring p < 0.05 for significance .
Methodological Notes for Data Integrity
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
